molecular formula C9H11NO2 B13578932 2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol

Cat. No.: B13578932
M. Wt: 165.19 g/mol
InChI Key: SVZOUBOXWBVTIF-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a heterocyclic compound that features a seven-membered ring containing both oxygen and nitrogen atoms

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol involves its interaction with molecular targets such as receptors and enzymes. For instance, certain derivatives exhibit high affinity for the 5-HT1A receptor, which is involved in neurotransmission and can influence mood and cognition . The compound’s effects are mediated through its binding to these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms.

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepin-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazepine class, which is known for a variety of pharmacological effects including neuroprotective and anticancer properties. This article will explore the biological activity of this compound through various studies and findings.

PropertyValue
CAS Number 2241142-69-6
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and neurotoxicity induced by agents such as hydrogen peroxide and beta-amyloid fragments. In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that it could mitigate cellular injuries associated with oxidative stress .
  • Acetylcholinesterase Inhibition : Research indicates that derivatives of benzoxazepine can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The IC50 values for AChE inhibition in related compounds have been reported as low as 6.98 μM .
  • Anticancer Activity : Some studies have suggested that benzoxazepine derivatives can induce cell cycle arrest in cancer cells. Specifically, they may influence pathways related to apoptosis and cell cycle regulation in breast cancer cell lines such as MCF-7 and MDA-MB-231.

Neuroprotective Activity

In a study focused on the neuroprotective effects of benzoxazepine derivatives:

  • The compound was tested against oxidative stress induced by hydrogen peroxide.
  • Results indicated a significant reduction in cell death compared to untreated controls.

Anticancer Properties

A separate investigation into the anticancer properties revealed:

  • Cell Line Testing : The compound was tested on breast cancer cell lines (MCF-7 and MDA-MB-231).
  • Results : It exhibited potent cytotoxic effects with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar benzoxazepine derivatives was conducted.

CompoundAChE Inhibition IC50 (μM)Neuroprotective EffectAnticancer Activity
This compound6.98YesYes
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepineNot reportedModerateYes
N-Aryl BenzoxazepinesVariableYesYes

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol

InChI

InChI=1S/C9H11NO2/c11-8-2-1-3-9-7(8)6-10-4-5-12-9/h1-3,10-11H,4-6H2

InChI Key

SVZOUBOXWBVTIF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC(=C2CN1)O

Origin of Product

United States

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